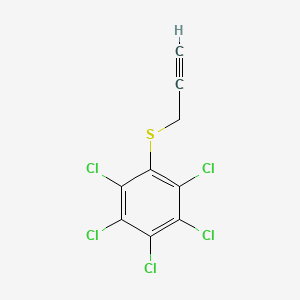
Pentachlorophenyl propargyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl propargyl sulfide is an organosulfur compound with the molecular formula C9H3Cl5S. It is a derivative of pentachlorophenol, where the hydroxyl group is replaced by a propargyl sulfide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachlorophenyl propargyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the reaction of benzyl bromides with potassium thioacetate (PTA) and Oxone® under green conditions without using any metal catalyst . The reaction is highly efficient and compatible with a variety of functional groups, delivering sulfides in good yields.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl propargyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides.
Substitution: Propargylic substitution reactions are common, where the propargyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Oxone® is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles, including alcohols, thiols, and amines, are used in propargylic substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides.
Substitution: Propargyl-substituted derivatives
Aplicaciones Científicas De Investigación
Pentachlorophenyl propargyl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of pentachlorophenyl propargyl sulfide involves its ability to undergo propargylic substitution reactions. The reaction pathway typically involves the formation of an allenylidene intermediate, which then undergoes nucleophilic attack to form the final product . This mechanism is crucial for its reactivity and applications in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Propargyl Sulfonium Compounds: Used in various synthetic applications, including the formation of pyrroloquinolines and indolizines.
Uniqueness
Pentachlorophenyl propargyl sulfide is unique due to its combination of a pentachlorophenyl group and a propargyl sulfide group. This structure imparts distinct chemical properties, making it valuable in specific synthetic applications and research fields .
Propiedades
Número CAS |
73927-09-0 |
|---|---|
Fórmula molecular |
C9H3Cl5S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-prop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H3Cl5S/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h1H,3H2 |
Clave InChI |
HHQADIOZIVJTOS-UHFFFAOYSA-N |
SMILES canónico |
C#CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


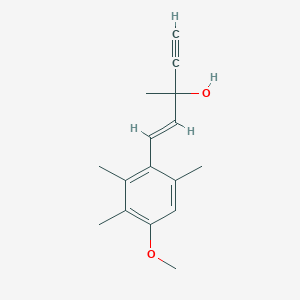
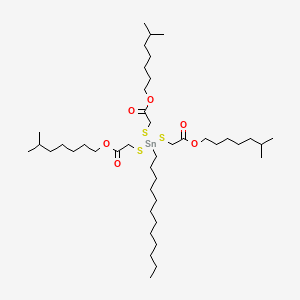

![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
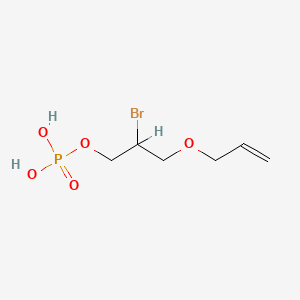
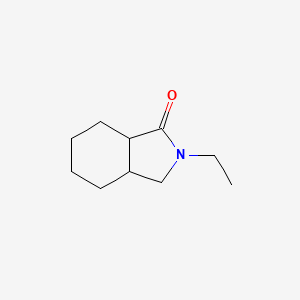

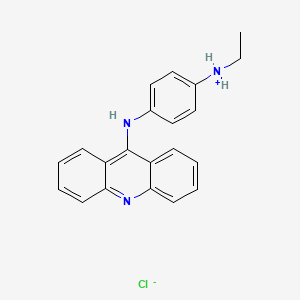
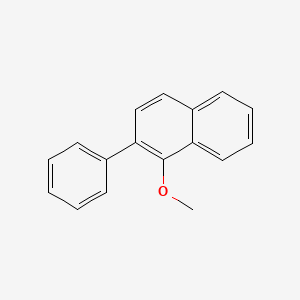
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
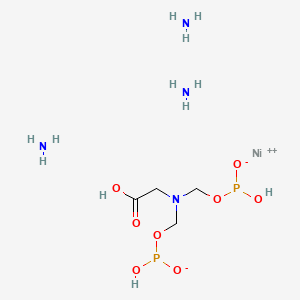
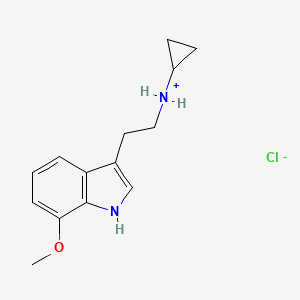
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
